5-(2-Chloro-benzyl)-thiazol-2-ylamine
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Overview
Description
The compound “5-(2-Chloro-benzyl)-thiazol-2-ylamine” is a derivative of thiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. The “2-Chloro-benzyl” group is attached to the 5-position of the thiazole ring, and an amine group (-NH2) is attached to the 2-position .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a thiazole ring with a 2-chlorobenzyl group attached at the 5-position and an amine group at the 2-position .Chemical Reactions Analysis
Thiazole derivatives are known to participate in a variety of chemical reactions, often acting as nucleophiles . The amine group in “this compound” could potentially act as a nucleophile in substitution reactions .Scientific Research Applications
Antioxidant and Anti-inflammatory Agents
The research on benzofused thiazole derivatives, including structures similar to 5-(2-Chloro-benzyl)-thiazol-2-ylamine, has demonstrated their potential as alternative antioxidant and anti-inflammatory agents. These compounds were synthesized through a cyclocondensation reaction and evaluated for their in vitro antioxidant and anti-inflammatory activities. Compounds exhibited significant activity against reactive species such as H2O2, DPPH, SO, and NO, indicating their promise as new anti-inflammatory and antioxidant agents. This suggests that benzofused thiazole derivatives could serve as interesting templates for the development of therapeutic agents targeting oxidative stress and inflammation-related diseases (Raut et al., 2020).
Biological Activities of Phenothiazine Derivatives
Phenothiazine derivatives, structurally related to this compound, have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. The modifications in the phenothiazine core significantly impact its interaction with biological systems, indicating the structural versatility and therapeutic potential of these compounds in addressing various health conditions (Pluta et al., 2011).
Thiazolidine Derivatives: Synthesis and Applications
Thiazolidine derivatives, akin to this compound, have been extensively studied for their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. These compounds are recognized for their role in the synthesis of valuable organic combinations, leveraging their inherent sulfur content to enhance pharmacological properties. Various synthetic approaches, such as multicomponent reactions and green chemistry, have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity, showcasing their importance in drug discovery and probe design (Sahiba et al., 2020).
Benzothiazole Derivatives in Drug Discovery
Benzothiazole derivatives, closely related to this compound, have emerged as a significant scaffold in medicinal chemistry, attributed to their wide range of pharmacological activities. These activities include antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The benzothiazole nucleus is a principle moiety in many biologically active compounds, indicating its utility in the development of novel therapeutic agents (Sumit et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-9-4-2-1-3-7(9)5-8-6-13-10(12)14-8/h1-4,6H,5H2,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSAJPPZQCIVPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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